
copper;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate is a complex organic compound that features a copper ion coordinated with two quinoline carboxylate ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of copper;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate typically involves the coordination of copper ions with quinoline carboxylate ligands. One common method involves the reaction of copper salts (such as copper sulfate or copper acetate) with quinoline-2-carboxylic acid derivatives under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the pH is adjusted to facilitate the coordination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include the use of continuous flow reactors, automated pH control, and purification techniques such as crystallization or chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Copper;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, where it alternates between different oxidation states.
Substitution: Ligand exchange reactions can occur, where the quinoline carboxylate ligands are replaced by other ligands.
Coordination: The compound can form coordination complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent or pH.
Coordination: Coordination reactions often require the presence of a coordinating solvent and controlled temperature.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield copper(II) complexes, while substitution reactions can produce a variety of copper-ligand complexes.
Aplicaciones Científicas De Investigación
Copper;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate has several scientific research applications:
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological molecules.
Mecanismo De Acción
The mechanism by which copper;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate exerts its effects involves the coordination of the copper ion with target molecules. This coordination can alter the electronic properties of the target, leading to changes in reactivity and function. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .
Comparación Con Compuestos Similares
Similar Compounds
Copper;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate: Unique due to its specific ligand structure and coordination environment.
Copper(II) acetate: Commonly used in organic synthesis but lacks the specific quinoline-based ligands.
Copper(II) sulfate: Widely used in various applications but does not have the same coordination properties as the quinoline complex.
Uniqueness
This compound is unique due to its dual quinoline carboxylate ligands, which provide specific electronic and steric properties. These properties make it particularly effective in catalytic applications and in forming stable coordination complexes .
Propiedades
Fórmula molecular |
C20H10CuN2O4 |
|---|---|
Peso molecular |
405.8 g/mol |
Nombre IUPAC |
copper;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate |
InChI |
InChI=1S/C20H12N2O4.Cu/c23-19(24)13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20(25)26)12-6-2-4-8-16(12)22-18;/h1-10H,(H,23,24)(H,25,26);/q;+2/p-2 |
Clave InChI |
AXXRUABHNLLLJZ-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)[O-])C(=O)[O-].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


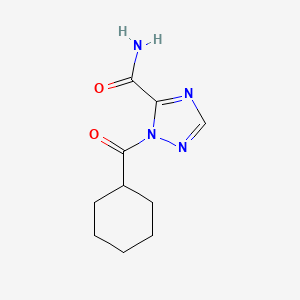

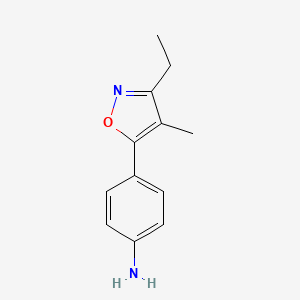
![(L-Alaninato-O,O')[N-cyano-N'-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]-N''-methylguanidine-NN]hydroxy copper](/img/structure/B12882267.png)
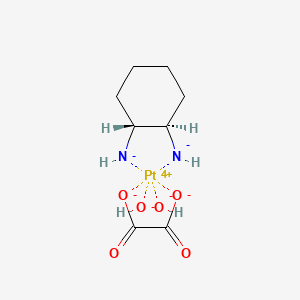
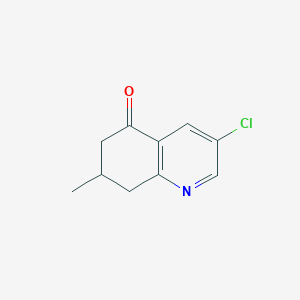
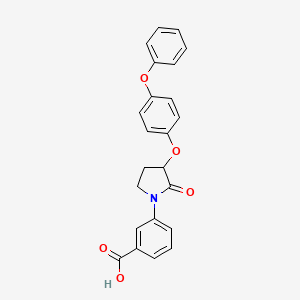
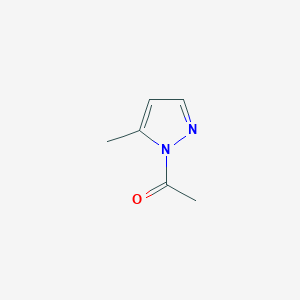
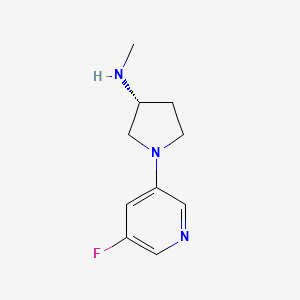


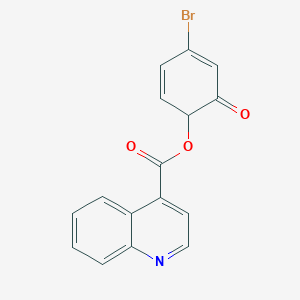
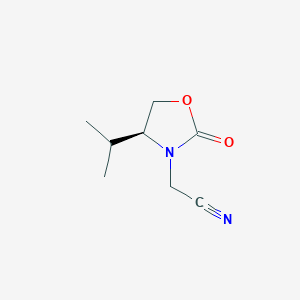
![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B12882336.png)
